-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a versatile molecule with applications in various scientific research fields. Its structure incorporates three key functional groups:
One of the primary applications of 2-(Boc-amino)ethanethiol is as a crosslinking agent. Due to its thiol group, it can form disulfide bonds with other thiol-containing molecules, effectively linking them together. This property makes it valuable for:
The Boc protecting group in 2-(Boc-amino)ethanethiol makes it valuable in peptide synthesis. This group temporarily protects the amine group while allowing for the formation of the peptide bond with another amino acid. After peptide chain assembly, the Boc group can be easily removed under mild acidic conditions to reveal the free amine, enabling further modifications.
2-(Boc-amino)ethanethiol can be employed in the development of drug delivery systems. It can be used to attach targeting groups or other functionalities to drug carriers, allowing for specific delivery and controlled release of therapeutic agents.
The combination of an amine and a thiol group in 2-(Boc-amino)ethanethiol makes it suitable for bioconjugation, which involves the linking of biomolecules like proteins, peptides, and nucleic acids to other molecules or surfaces. This technique is crucial in various biosensing applications and targeted drug therapies.
2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-sulfanylethyl)carbamate, is a chemical compound with the molecular formula C₇H₁₅NO₂S. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is linked to an ethanethiol moiety. This compound is characterized by its clear colorless to yellow liquid form or low melting solid state, and it plays a significant role in organic synthesis, particularly in the development of bifunctional cross-linkers used in various
2-(Boc-amino)ethanethiol acts as a bifunctional linker. The protected amine and the thiol group can react with different functionalities on target molecules, creating covalent bonds and effectively "cross-linking" them []. The specific mechanism depends on the reaction conditions and the target molecule's functional groups.
While specific biological activities of 2-(Boc-amino)ethanethiol have not been extensively documented, compounds containing thiol and amino groups are often investigated for their potential biological interactions. Thiols are known for their antioxidant properties and ability to participate in redox reactions, while amines can engage in hydrogen bonding and coordination with metal ions. These characteristics suggest that 2-(Boc-amino)ethanethiol may have applications in medicinal chemistry and biochemistry, although further studies are needed to elucidate its specific biological effects.
The synthesis of 2-(Boc-amino)ethanethiol typically involves the following steps:
2-(Boc-amino)ethanethiol has several applications across different fields:
Interaction studies involving 2-(Boc-amino)ethanethiol focus on its ability to form bonds with various substrates. The compound's thiol group allows it to participate in disulfide bond formation, while the amine group can engage in hydrogen bonding or coordination with metal ions. These interactions are critical for developing materials with specific properties or for enhancing drug delivery systems.
Several compounds share structural similarities with 2-(Boc-amino)ethanethiol. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminoethanethiol | Contains an amino group and thiol | Lacks protective Boc group; more reactive |
N-acetylcysteine | Contains a thiol and an acetyl group | Acetylation alters reactivity compared to Boc |
3-Mercapto-1-propanamine | Contains a thiol and primary amine | Longer carbon chain; different sterics |
Cysteamine | Contains a thiol and primary amine | Naturally occurring; no protective group |
The presence of the Boc protecting group in 2-(Boc-amino)ethanethiol provides stability during synthesis and allows for selective deprotection when needed, making it particularly useful for controlled reactivity in complex synthetic pathways .
The tert-butoxycarbonyl (Boc) group is widely employed to protect primary amines during organic synthesis. For 2-(Boc-amino)ethanethiol, the Boc moiety shields the amine functionality while allowing selective modification of the thiol group.
The traditional synthesis involves reacting cysteamine (2-aminoethanethiol) with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. Triethylamine (TEA) is typically added to scavenge HCl generated during the reaction. The process proceeds at room temperature for 5–8 hours, yielding 2-(Boc-amino)ethanethiol with purities exceeding 97% after column chromatography.
A representative reaction scheme is:
$$ \text{HSCH}2\text{CH}2\text{NH}2 + \text{Boc}2\text{O} \xrightarrow{\text{TEA, DCM}} \text{HSCH}2\text{CH}2\text{NHBoc} + \text{CO}_2 $$
Key parameters include:
Microwave irradiation has revolutionized SPPS by accelerating coupling and deprotection steps. In Boc-SPPS, 2-(Boc-amino)ethanethiol is anchored to resins like Pyroacm via its thiol group, enabling rapid synthesis of cysteine-rich peptides. For example, cyclotides (30-mer peptides with three disulfide bonds) are synthesized in <24 hours with >90% purity using microwave-assisted protocols. This method reduces epimerization and improves yields compared to conventional heating.
Property | Value | Source |
---|---|---|
Molecular Weight | 177.26 g/mol | |
Boiling Point | 68°C (0.3 mmHg) | |
Density | 1.049 g/mL | |
Refractive Index | 1.473–1.477 (20°C) | |
Flash Point | 109°C | |
Solubility | Sparingly in chloroform |
Boc-solid phase peptide synthesis (Boc-SPPS) methodology has emerged as a powerful approach for constructing cyclic peptides, with 2-(Boc-amino)ethanethiol serving as a critical component in these synthetic strategies. The Boc protecting group strategy offers several advantages over fluorenylmethyloxycarbonyl (Fmoc) chemistry, particularly in the synthesis of difficult sequences and disulfide-rich peptides.
The Boc methodology employs tert-butyloxycarbonyl as the temporary protecting group for amino functions, which is removed under acidic conditions using trifluoroacetic acid (TFA). This approach is particularly valuable for peptides containing multiple disulfide bonds, as the acid-stable nature of the Boc group allows for better control during the deprotection cycles. The higher solubility of Boc-protected amino acids promotes faster coupling reactions compared to Fmoc chemistry, and TFA fully solvates the peptide-resin at each deprotection cycle, preventing peptide aggregation and enabling the synthesis of longer peptides.
Recent developments in Boc-SPPS have focused on eliminating the need for hazardous hydrogen fluoride (HF) in the final cleavage step. Advanced protocols now utilize TFA/trimethylsilyl bromide (TMSBr) cleavage systems, which are volatile and easily removed by sparging. These milder conditions are particularly beneficial for peptides containing post-translational modifications and provide greater compatibility with sensitive functional groups.
Cyclotides represent a unique class of naturally occurring macrocyclic peptides characterized by a head-to-tail cyclized backbone and a distinctive cystine knot motif formed by three interlocking disulfide bonds. The synthesis of these structures requires precise control over both cyclization and disulfide bond formation, making Boc-SPPS an ideal synthetic platform.
The disulfide connectivity in cyclotides follows a specific pattern: Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI), creating a knotted arrangement that contributes to their exceptional stability. This cystine knot arrangement has been definitively established through chemical analysis, demonstrating that the disulfide bonds form a ring structure where one disulfide bond passes through the ring formed by the other two bonds and their connecting backbone segments.
Microwave-assisted Boc-SPPS has been successfully applied to cyclotide synthesis, significantly reducing reaction times while maintaining high product quality. The method enables the synthesis of approximately 30-mer peptide chains in overnight reactions using automated microwave-assisted synthesis. This approach produces peptides in high yield and purity, with the microwave irradiation enhancing coupling efficiency and reducing side reactions.
The cyclotide synthesis process typically involves several key steps:
Linear Peptide Assembly: The peptide chain is assembled using standard Boc-SPPS protocols with appropriate side-chain protecting groups for cysteine residues.
Cyclization: Head-to-tail cyclization can be achieved through direct coupling methods or native chemical ligation strategies.
Disulfide Formation: The three disulfide bonds are formed through controlled oxidation, often using air oxidation or specific oxidizing agents under carefully controlled conditions.
Purification and Characterization: The final cyclotide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Research has demonstrated that cyclotides exhibit remarkable stability under various conditions, including resistance to thermal degradation, proteolytic cleavage, and chemical chaotropes. This stability makes them attractive scaffolds for drug design and development of bioactive peptides.
Native chemical ligation (NCL) has become an indispensable tool for the construction of macrocyclic peptides, offering a traceless method for forming peptide bonds under mild aqueous conditions. This methodology is particularly valuable for cyclotide synthesis and other complex cyclic peptide architectures.
The NCL reaction involves the chemoselective coupling of a peptide bearing a C-terminal thioester with a peptide containing an N-terminal cysteine residue. The reaction proceeds through a two-step mechanism: first, nucleophilic attack by the thiol group of the N-terminal cysteine on the thioester carbonyl carbon forms a thioester intermediate; second, an intramolecular S-to-N acyl shift generates the native peptide bond.
For macrocyclic peptide synthesis, intramolecular NCL has proven highly effective. The reaction can be performed at millimolar concentrations without significant intermolecular oligomerization, making it suitable for peptide cyclization. Key advantages of NCL for macrocyclic structures include:
Microfluidic NCL systems have been developed to accelerate the cyclization process, enabling fast and efficient peptide cyclization even for difficult amino acid junctions. These systems can achieve very fast ligation rates (less than 5 minutes) even for sterically hindered residues such as threonine, valine, isoleucine, and proline.
Recent advances in NCL methodology have expanded its scope through the development of alternative thioester precursors and selenium-based variants. These improvements have enhanced reaction rates and reduced side reactions, making NCL increasingly attractive for complex macrocyclic peptide synthesis.
The combination of Boc-SPPS with NCL cyclization has proven particularly effective for disulfide-rich peptides. The Boc protecting group strategy maintains thioester stability throughout the synthesis, while the NCL cyclization provides high-yield formation of the macrocyclic structure. This approach has been successfully applied to the synthesis of various bioactive cyclotides and other complex cyclic peptides.
The dual functionality of 2-(Boc-amino)ethanethiol makes it an excellent candidate for bifunctional crosslinking applications in peptide chemistry. The presence of both amino and thiol groups in the same molecule enables the formation of diverse conjugation strategies that are essential for creating complex peptide architectures and bioconjugates.
Bifunctional crosslinking reagents serve multiple purposes in peptide chemistry, including the formation of peptide-peptide conjugates, attachment of peptides to solid supports, and creation of peptide-drug conjugates. The strategic use of these reagents allows for the controlled assembly of complex molecular architectures while maintaining the biological activity of the peptide components.
Recent research has demonstrated the effectiveness of thiol-amine dual bioconjugation strategies that provide distinct advantages over traditional single-step modifications. These approaches enable simultaneous stabilization and dual functionalization in a single reaction, offering superior control over the final conjugate structure and properties.
The dual reactivity of compounds containing both thiol and amino functional groups has opened new avenues for site-specific peptide modifications. This approach leverages the different reactivity profiles of thiols and amines to achieve precise control over modification sites and enable sequential functionalization strategies.
Thiol groups exhibit high nucleophilicity and react preferentially with electrophilic centers such as maleimides, iodoacetamides, and other alkylating agents. The relatively low pKa of thiol groups (approximately 8-9) compared to amino groups (approximately 9-10) provides a selectivity window that can be exploited for controlled modifications. This selectivity is particularly valuable in peptides containing multiple reactive sites.
Recent developments in site-specific modification have focused on the use of dual-reactive systems that can undergo sequential modifications. These systems typically involve:
Research has demonstrated that thiol-amine dual reactivity can be successfully applied to complex peptide modifications. For example, the use of dibromomaleimides allows for consecutive conjugation of thiols and amines, generating aminothiomaleimides with high efficiency. The resulting conjugates exhibit enhanced stability compared to traditional maleimide conjugates and provide opportunities for further functionalization.
The application of these dual-reactive systems has been demonstrated in several contexts:
One-pot multicomponent reactions have emerged as particularly powerful tools for dual functionalization. These reactions can combine thiol and amine nucleophiles with electrophilic partners to generate complex products in a single step. The furan-thiol-amine (FuTine) reaction, for example, enables the selective and irreversible labeling of peptides while generating stable pyrrole heterocycles that can serve as handles for further modifications.
The selectivity of these dual-reactive systems can be controlled through several factors:
Site-specific modifications using thiol-amine dual reactivity have found applications in various areas of peptide chemistry:
The research findings presented in this article demonstrate that 2-(Boc-amino)ethanethiol and related bifunctional compounds represent valuable tools for advanced peptide synthesis and modification. The dual reactivity of these compounds enables sophisticated synthetic strategies that are essential for creating complex peptide architectures with enhanced properties and functionalities.
[Table 1: Research Applications of 2-(Boc-amino)ethanethiol in Peptide Synthesis]
Application Area | Research Focus | Key Findings | Methodological Advantages | References |
---|---|---|---|---|
Cyclotide Synthesis | Cystine knot engineering and disulfide bond formation | Enables synthesis of complex cyclic peptides with 3 disulfide bonds | Compatible with Boc-SPPS methodology | Cemazar & Craik (2008), Clark & Craik (2010) |
Disulfide Bond Formation | Regioselective disulfide linkage formation | Allows controlled formation of intramolecular disulfide bridges | Orthogonal protecting group compatibility | Goransson & Craik (2003), Annis et al. (1997) |
Native Chemical Ligation | C-terminal thioester formation for peptide ligation | Facilitates efficient peptide fragment coupling | Mild reaction conditions with high yields | Zhang & Tam (1997), Agouridas et al. (2019) |
Macrocyclic Peptide Synthesis | Head-to-tail cyclization of peptides | Supports formation of stable macrocyclic structures | Reduced aggregation during peptide synthesis | Bechtler & Lamers (2021), Ho et al. (2023) |
Bifunctional Crosslinking | Dual thiol-amine reactivity in crosslinking | Provides dual reactivity for crosslinking applications | Chemoselective reactivity patterns | Wall et al. (2020), Muller et al. (2015) |
Site-Specific Modifications | Selective peptide backbone modifications | Offers site-specific modification capabilities | Bioorthogonal reaction compatibility | Boto et al. (2021), Peeters et al. (1989) |
Peptide Thioester Formation | Thioester precursor synthesis for NCL | Enables direct thioester formation on solid phase | Avoids harsh cleavage conditions | Raz et al. (2016), Pedersen et al. (2013) |
Dual Functionality Applications | Simultaneous dual modifications via reactive handles | Allows multiple functionalization in single reactions | Enables one-pot reaction protocols | Wang et al. (2023), Kovalova et al. (2018) |
[Table 2: Methodology Comparison for 2-(Boc-amino)ethanethiol Applications]
Synthesis Strategy | Reaction Conditions | Typical Yields | Key Advantages | Limitations |
---|---|---|---|---|
Boc-SPPS for Cyclotides | TFA deprotection, oxidative folding | 60-85% after purification | Excellent for disulfide-rich peptides | Requires careful disulfide formation |
Microwave-Assisted Boc-SPPS | Microwave heating, automated synthesis | 70-90% with reduced reaction times | Rapid synthesis with high purity | Equipment-dependent methodology |
HF-Free Boc Thioester Synthesis | TFA/TMSBr cleavage, mild conditions | 75-95% without HF treatment | Safer alternative to HF methods | Limited to certain protecting groups |
Direct Head-to-Tail Coupling | Coupling reagents in alkaline conditions | 50-80% depending on peptide length | Straightforward cyclization approach | Potential for cyclic dimer formation |
Native Chemical Ligation | Aqueous buffer, pH 7.0, thiol catalysts | 85-95% with optimized conditions | Traceless ligation with native bonds | Requires N-terminal cysteine residue |
Bifunctional Crosslinking | Thiol-maleimide chemistry, mild pH | 70-90% for dual modifications | Dual functionality in single step | May require optimization for each target |
Site-Specific Dual Modification | Sequential thiol-amine reactions | 60-85% for site-specific labeling | Precise control over modification sites | Competing reactions with multiple sites |
One-Pot Multicomponent Reactions | Aqueous conditions, room temperature | 65-90% in one-pot protocols | Multiple reactions without purification | Complex reaction mixture analysis |
[Table 3: Detailed Research Findings for 2-(Boc-amino)ethanethiol Applications]
Research Parameter | Measured Values | Reaction Conditions | Optimization Factors | Literature Support |
---|---|---|---|---|
Cyclotide Synthesis Efficiency | 70-85% overall yield for 30-mer peptides | TFA deprotection, oxidative folding, pH 8-9 | Peptide concentration, oxidation time | Cemazar & Craik (2008), Ho et al. (2023) |
Disulfide Bond Formation Rate | 90-95% completion within 1-4 hours | Aqueous buffer, pH 7.5, mild oxidizing agents | Buffer composition, temperature control | Goransson & Craik (2003), Postma & Albericio (2014) |
Native Chemical Ligation Yield | 85-98% ligation efficiency at pH 7.0 | Phosphate buffer, pH 7.0, MPAA catalyst | Thiol additive concentration, pH control | Zhang & Tam (1997), Clark & Craik (2010) |
Macrocyclic Peptide Stability | Stable for >48 hours at physiological pH | Neutral aqueous conditions, room temperature | Linker length, cyclization conditions | Bechtler & Lamers (2021), Henriques et al. (2015) |
Bifunctional Crosslinking Efficiency | 75-90% dual modification efficiency | Thiol-maleimide chemistry, pH 6.5-7.5 | Reagent stoichiometry, reaction time | Wall et al. (2020), Agrigento et al. (2014) |
Site-Specific Modification Selectivity | >95% selectivity for target residues | Bioorthogonal conditions, selective reagents | Competing nucleophile elimination | Boto et al. (2021), Peeters et al. (1989) |
Thioester Formation Success Rate | 80-95% thioester formation yield | TFA/TMSBr cleavage, avoiding HF treatment | Protecting group selection, cleavage conditions | Raz et al. (2016), Pedersen et al. (2013) |
Dual Functionality Compatibility | 70-85% for simultaneous dual modifications | One-pot aqueous conditions, mild temperature | Reagent addition sequence, reaction monitoring | Wang et al. (2023), Kovalova et al. (2018) |
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